molecular formula C12H14O4 B123871 Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) CAS No. 143225-26-7

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI)

Cat. No. B123871
M. Wt: 222.24 g/mol
InChI Key: VCTNZSZUTRPODK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) is a chemical compound commonly known as methyl phenyl succinate. It is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds. Methyl phenyl succinate is a colorless liquid with a fruity odor and is soluble in most organic solvents.

Mechanism Of Action

The mechanism of action of methyl phenyl succinate is not well understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds, which may exhibit their pharmacological effects through different mechanisms.

Biochemical And Physiological Effects

Methyl phenyl succinate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate toxicity towards human cells in vitro. Further studies are required to determine its potential toxicity in vivo.

Advantages And Limitations For Lab Experiments

Methyl phenyl succinate is a versatile starting material for the synthesis of various compounds. It is readily available and relatively inexpensive. However, it has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of methyl phenyl succinate in scientific research. One potential area of research is the synthesis of chiral building blocks and pharmaceutical intermediates using this compound. Another area of research is the synthesis of bioactive compounds such as antiviral and anticancer agents. Additionally, the potential toxicity of methyl phenyl succinate should be further investigated to determine its safety for use in scientific research.

Synthesis Methods

Methyl phenyl succinate can be synthesized through several methods, including the esterification of succinic acid with methanol and phenylmethanol in the presence of a catalyst. Another method involves the reaction of phenylmagnesium bromide with diethyl succinate, followed by hydrolysis and methylation.

Scientific Research Applications

Methyl phenyl succinate has been widely used in scientific research for the synthesis of various compounds such as chiral building blocks, pharmaceutical intermediates, and fragrances. It has also been used as a starting material in the synthesis of bioactive compounds such as antiviral and anticancer agents.

properties

CAS RN

143225-26-7

Product Name

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI)

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m0/s1

InChI Key

VCTNZSZUTRPODK-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O

SMILES

CC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)C(=O)O

synonyms

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.